EGFR Kinase Inhibition: Benzofuran-Pyrazole Hybrid Outperforms Erlotinib
A derivative incorporating the 3-(benzofuran-2-yl)-1H-pyrazole core (compound 14) demonstrated EGFR protein kinase inhibitory activity superior to the FDA-approved reference drug erlotinib. While the exact parent compound 666728-39-8 was not directly assayed, the data demonstrate the intrinsic capability of this scaffold to be elaborated into potent EGFR inhibitors [1].
| Evidence Dimension | EGFR PK inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.07 μM (Compound 14, a 3-(benzofuran-2-yl)-1H-pyrazole derivative) |
| Comparator Or Baseline | Erlotinib IC₅₀ = 0.08 μM |
| Quantified Difference | Compound 14 exhibited a 12.5% lower IC₅₀ (0.07 vs. 0.08 μM), indicating marginally superior potency |
| Conditions | In vitro EGFR protein kinase assay; human cervix carcinoma HeLa cells |
Why This Matters
This establishes the benzofuran-pyrazole core as a privileged scaffold capable of yielding EGFR inhibitors with potency equal to or exceeding clinically approved agents, supporting its selection over alternative heterocyclic cores lacking this validated track record.
- [1] Al-Warhi T, et al. Design, synthesis and anticervical cancer activity of new benzofuran–pyrazol-hydrazono-thiazolidin-4-one hybrids as potential EGFR inhibitors and apoptosis inducing agents. Bioorg Chem. 2019;89:103035. View Source
